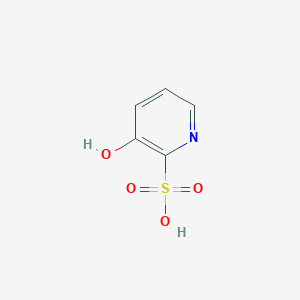![molecular formula C13H9ClN2OS B1597614 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 89567-07-7](/img/structure/B1597614.png)
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Vue d'ensemble
Description
Molecular Structure Analysis
The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 265–266 °C . Its Infrared (IR) spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique
Antitubercular Agent Development
This compound has shown promise in the development of antitubercular agents. Studies have indicated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests potential for these compounds to be developed into effective treatments for tuberculosis.
Proteomics Research
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is utilized in proteomics research. It serves as a reagent in the study of protein structures and functions, aiding in the identification of proteins and their interaction with other molecules .
Organic Synthesis Intermediate
The compound acts as an intermediate in organic synthesis. Its chloromethyl group is reactive and can be used to introduce various substituents, making it a valuable building block for the synthesis of more complex organic molecules .
Chemical Library Construction
It is also used in the construction of chemical libraries. These libraries are essential for high-throughput screening in drug discovery, where a diverse array of compounds is tested against biological targets to identify potential new drugs .
Safety and Handling Research
Research into the safety and handling of chemicals also utilizes this compound. Its safety data sheet (SDS) provides information on its properties, handling precautions, and potential hazards, which is crucial for ensuring safe laboratory practices .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds have been screened against mycobacteria , suggesting potential antimicrobial activity.
Mode of Action
It’s known that similar thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , indicating that they may interact with bacterial cells to inhibit their growth or replication.
Biochemical Pathways
Given its potential antimycobacterial activity , it may interfere with essential biochemical pathways in Mycobacteria, leading to their inhibition or death.
Result of Action
Similar compounds have displayed significant cytotoxicity against certain cancer cell lines , suggesting potential antitumor activity.
Propriétés
IUPAC Name |
2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYRETOKOZYAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368298 | |
| Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
CAS RN |
89567-07-7 | |
| Record name | 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

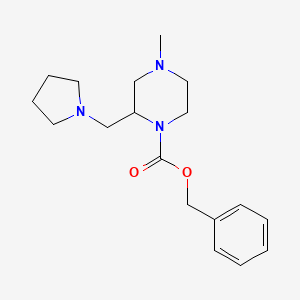

![[3,3,4,4,5,5,6,6-Octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate](/img/structure/B1597534.png)

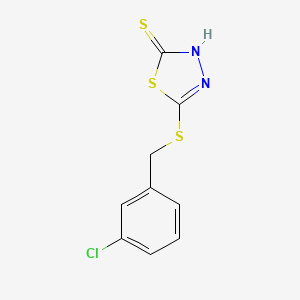

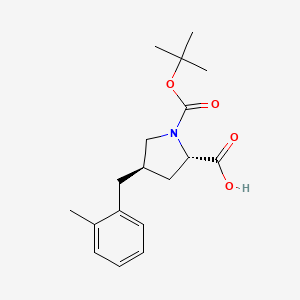
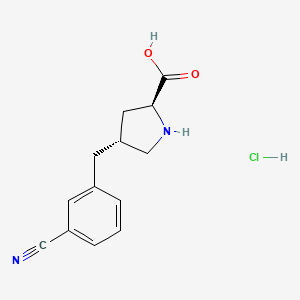
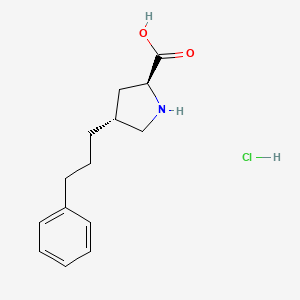
![2-[(Phenylmethyl)thio]-pyridine-4-carboxamide](/img/structure/B1597543.png)
